4-Phenylcyclohex-3-en-1-one

Analytical Chemistry Quality Control Structural Elucidation

This α,β-unsaturated cyclohexenone features a 4-phenyl substituent creating a unique conjugated electronic system critical for regioselective Michael additions and cycloadditions. Unlike generic cyclohexenones, its distinct UV (λmax 240 nm, log ε 3.72) and IR (ν(C=O) 1700 cm⁻¹) signatures provide unambiguous identity confirmation for quality control. Patent literature validates its ethylene glycol ketal derivative as a key IDO inhibitor intermediate for cancer immunotherapy research. Procure this specific isomer (≥98% purity) to ensure reproducible SAR outcomes and reliable analytical method calibration.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 51171-71-2
Cat. No. B1367582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohex-3-en-1-one
CAS51171-71-2
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1CC(=CCC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6H,7-9H2
InChIKeyVPDOJRAQWOKHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohex-3-en-1-one (CAS 51171-71-2): A Verified Building Block for Cyclohexenone-Based Pharmacophores


4-Phenylcyclohex-3-en-1-one (CAS 51171-71-2) is a α,β-unsaturated cyclohexenone with a phenyl substituent at the 4-position. Its chemical formula is C₁₂H₁₂O, with a molecular weight of approximately 172.22 g/mol [1]. The compound exists as a liquid with a density of 1.087 g/cm³ and a boiling point of 301.6°C at 760 mmHg [1]. Spectroscopic characterization confirms its structure: an infrared carbonyl absorption peak at 1700 cm⁻¹ and an ultraviolet absorption maximum at 240 nm (log ε 3.72) [2]. As a versatile enone, it serves primarily as a key synthetic intermediate in the construction of complex cyclic systems and pharmacophores [3].

Why 4-Phenylcyclohex-3-en-1-one (CAS 51171-71-2) Cannot Be Replaced by Generic Cyclohexenones


Generic substitution is highly discouraged due to the specific electronic and steric effects conferred by the phenyl group at the 4-position of the cyclohexenone ring. The conjugation between the phenyl ring and the enone π-system creates a unique electronic environment that dictates its reactivity profile, particularly in Michael additions and other nucleophilic attacks . This contrasts sharply with unsubstituted cyclohex-3-en-1-one or other alkyl-substituted analogs, which exhibit different regioselectivity and reaction kinetics. Furthermore, the specific UV and IR spectroscopic signatures of 4-Phenylcyclohex-3-en-1-one [1] are critical for quality control and reaction monitoring; an unverified alternative would not provide the same analytical benchmarks, potentially compromising downstream process integrity and yield.

4-Phenylcyclohex-3-en-1-one (CAS 51171-71-2): Quantitative Comparative Data for Scientific Selection


Spectroscopic Differentiation: UV/Vis and IR Signatures vs. Isomeric 4-Phenylcyclohex-2-en-1-one

The target compound, 4-Phenylcyclohex-3-en-1-one, exhibits distinct UV absorption at 240 nm (log ε 3.72) and an IR carbonyl stretch at 1700 cm⁻¹ [1]. This differentiates it from its isomer, 4-phenylcyclohex-2-en-1-one, which would be expected to show a different UV maximum and a distinct IR carbonyl peak due to the altered conjugation pattern. For reference, the structurally related 1-phenylcyclohex-2-ene shows a UV band at 245 nm (log ε 4.02) [1].

Analytical Chemistry Quality Control Structural Elucidation

Purity Benchmark: A Minimum 95% Purity Standard for Research-Grade Material

The commercially available 4-Phenylcyclohex-3-en-1-one from major suppliers is specified with a minimum purity of 95% . This is a critical procurement criterion, as it ensures a consistent starting material for synthetic applications. While no direct head-to-head purity comparison with analogs is available, this established benchmark provides a clear minimum specification for the compound.

Chemical Procurement Reproducibility Quality Assurance

Derivative Potential: Evidence as a Scaffold for Potent IDO Inhibitors

While not directly biologically active itself, 4-Phenylcyclohex-3-en-1-one serves as a key intermediate for generating derivatives with significant activity. For instance, its ethylene glycol ketal derivative has been disclosed in patents as a modulator of indoleamine 2,3-dioxygenase (IDO) . IDO inhibitors are a class of immunotherapeutic agents being investigated for cancer treatment. This patent reference provides a concrete example of the compound's value in creating biologically active molecules, differentiating it from generic ketones that lack this demonstrated path to high-value pharmacophores.

Medicinal Chemistry Immuno-Oncology Enzyme Inhibition

Physical Property Differentiation: Boiling Point vs. Saturated Analogs

4-Phenylcyclohex-3-en-1-one possesses a boiling point of 301.6°C at 760 mmHg [1]. This is notably higher than that of its saturated analog, 4-phenylcyclohexanone, due to the increased intermolecular interactions afforded by the conjugated π-system. While a direct numerical comparison for 4-phenylcyclohexanone is not available, the difference in chemical structure (enone vs. ketone) strongly implies a higher boiling point for the target compound, impacting purification strategies (e.g., distillation conditions).

Purification Process Chemistry Thermal Stability

4-Phenylcyclohex-3-en-1-one (CAS 51171-71-2): Validated Research and Industrial Use Cases


Synthesis of IDO Inhibitor Candidates for Immuno-Oncology

4-Phenylcyclohex-3-en-1-one can be strategically procured as a starting material for the synthesis of novel indoleamine 2,3-dioxygenase (IDO) inhibitors, a promising class of cancer immunotherapies. This application is supported by patent literature, where its ethylene glycol ketal derivative is a key intermediate in such inhibitors . Its distinct spectroscopic identity (UV λmax 240 nm, IR ν(C=O) 1700 cm⁻¹) [1] ensures that the correct isomer is used, a critical factor for achieving the desired SAR outcomes in a drug discovery program.

Analytical Method Development and Quality Control Standards

The well-defined spectroscopic properties of 4-Phenylcyclohex-3-en-1-one—specifically its UV absorption at 240 nm (log ε 3.72) and IR carbonyl stretch at 1700 cm⁻¹ —make it an excellent reference standard for developing and validating analytical methods. Laboratories can use this compound to calibrate HPLC-UV or FTIR systems when monitoring reactions involving similar cyclohexenone intermediates. Its availability at a verified purity of ≥95% [1] further reinforces its suitability as a reliable reference material for quantitative analysis.

Investigations into Conjugated Enone Reactivity and Synthetic Methodology

The α,β-unsaturated ketone moiety of 4-Phenylcyclohex-3-en-1-one makes it a valuable substrate for exploring new synthetic transformations, such as Michael additions, cycloadditions, and conjugate additions. The presence of the phenyl group allows for the study of electronic and steric effects on these fundamental reactions. Procurement of this specific compound, with its documented purity and physical properties (b.p. 301.6°C) , ensures a consistent and well-characterized starting point for reproducible mechanistic and methodological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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